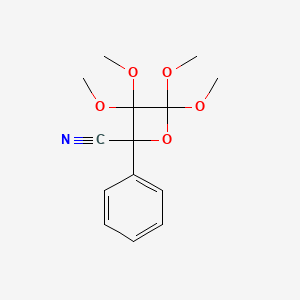
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile is a chemical compound characterized by its unique structure, which includes a four-membered oxetane ring substituted with methoxy groups and a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile typically involves the formation of the oxetane ring through cyclization reactions. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . The reaction conditions often require the presence of a photosensitizer and UV light to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation catalysts are frequently used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted oxetanes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by binding to active sites of enzymes, inhibiting their activity, or modulating receptor functions. The exact pathways and targets can vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethoxy-2-phenyloxetane-2-carbonitrile
- 3,3,4,4-Tetramethoxy-2-phenylbutane-2-carbonitrile
- 2,2-Dimethoxy-3-phenyloxetane-3-carbonitrile
Uniqueness
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct physicochemical properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields .
Propriétés
Numéro CAS |
60299-87-8 |
|---|---|
Formule moléculaire |
C14H17NO5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
3,3,4,4-tetramethoxy-2-phenyloxetane-2-carbonitrile |
InChI |
InChI=1S/C14H17NO5/c1-16-13(17-2)12(10-15,11-8-6-5-7-9-11)20-14(13,18-3)19-4/h5-9H,1-4H3 |
Clé InChI |
FUIUVNLWOOICAN-UHFFFAOYSA-N |
SMILES canonique |
COC1(C(OC1(OC)OC)(C#N)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
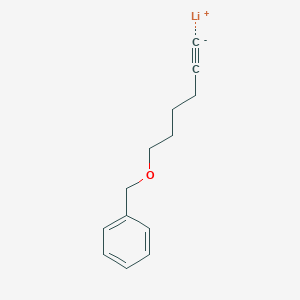
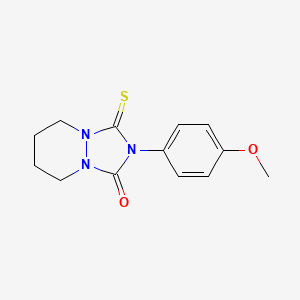
![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)

![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
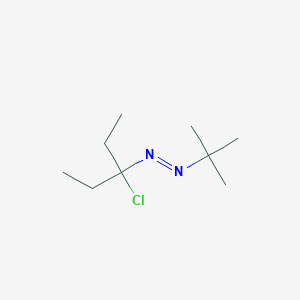

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)

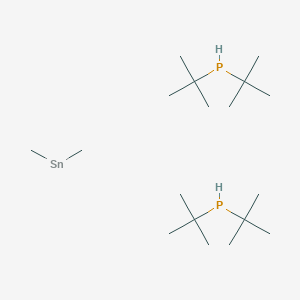
![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)


